1-Chloro-5-iodonaphthalene
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Overview
Description
1-Chloro-5-iodonaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of both chlorine and iodine atoms attached to the naphthalene ring
Preparation Methods
1-Chloro-5-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, the compound can be prepared by the iodination of 1-chloronaphthalene using iodine and an oxidizing agent such as nitric acid. Another method involves the chlorination of 5-iodonaphthalene using chlorine gas in the presence of a catalyst. Industrial production methods often utilize continuous flow techniques to enhance safety and efficiency .
Chemical Reactions Analysis
1-Chloro-5-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.
Coupling Reactions: this compound can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
1-Chloro-5-iodonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-5-iodonaphthalene primarily involves its reactivity towards electrophiles and nucleophiles. The presence of both chlorine and iodine atoms on the naphthalene ring influences its electronic properties, making it susceptible to various chemical transformations. The compound can form σ-complexes during electrophilic aromatic substitution reactions, which are key intermediates in many of its reactions .
Comparison with Similar Compounds
1-Chloro-5-iodonaphthalene can be compared with other halogenated naphthalenes, such as:
- 1-Chloro-2-iodonaphthalene
- 1-Bromo-5-iodonaphthalene
- 1-Chloro-5-bromonaphthalene
These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, making this compound unique in its specific combination of chlorine and iodine atoms.
Properties
IUPAC Name |
1-chloro-5-iodonaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDQRDVSCTTQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695161 |
Source
|
Record name | 1-Chloro-5-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159334-77-7 |
Source
|
Record name | 1-Chloro-5-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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